MMV019313

Description

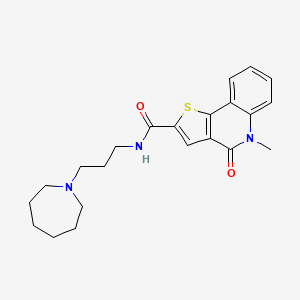

Structure

3D Structure

Properties

Molecular Formula |

C22H27N3O2S |

|---|---|

Molecular Weight |

397.5 g/mol |

IUPAC Name |

N-[3-(azepan-1-yl)propyl]-5-methyl-4-oxothieno[3,2-c]quinoline-2-carboxamide |

InChI |

InChI=1S/C22H27N3O2S/c1-24-18-10-5-4-9-16(18)20-17(22(24)27)15-19(28-20)21(26)23-11-8-14-25-12-6-2-3-7-13-25/h4-5,9-10,15H,2-3,6-8,11-14H2,1H3,(H,23,26) |

InChI Key |

NVFMMXVDSJFVNO-UHFFFAOYSA-N |

SMILES |

CN1C2=CC=CC=C2C3=C(C1=O)C=C(S3)C(=O)NCCCN4CCCCCC4 |

Canonical SMILES |

CN1C2=CC=CC=C2C3=C(C1=O)C=C(S3)C(=O)NCCCN4CCCCCC4 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

MMV019313; MMV-019313; MMV 019313 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Potency of MMV019313 Analogs: A Deep Dive into Structure-Activity Relationships for Novel Antimalarial Agents

For Immediate Release

[CITY, State] – [Date] – A comprehensive analysis of the structure-activity relationships (SAR) of analogs based on the promising antimalarial candidate MMV019313 has revealed key structural determinants for potent and selective inhibition of Plasmodium falciparum farnesyl/geranylgeranyl diphosphate synthase (PfFPPS/GGPPS). This technical guide provides an in-depth overview of the SAR, detailed experimental methodologies, and the underlying biological pathways, offering a critical resource for researchers and drug development professionals in the fight against malaria.

MMV019313 is a pioneering non-bisphosphonate inhibitor of PfFPPS/GGPPS, a crucial enzyme in the isoprenoid biosynthesis pathway of the malaria parasite.[1][2] Its high selectivity for the parasite enzyme over human counterparts makes it an attractive starting point for the development of new antimalarial drugs with a potentially wide therapeutic window.[1][2] Understanding how modifications to its chemical scaffold affect its biological activity is paramount for designing next-generation inhibitors with improved efficacy and drug-like properties.

Structure-Activity Relationship of Thiazole-Containing Amide Analogs

A pivotal study in the exploration of MMV019313's potential led to the synthesis and evaluation of a series of novel thiazole-containing amides. This investigation has provided a foundational understanding of the SAR for this class of PfFPPS/GGPPS inhibitors. The core structure of these analogs maintains the essential features of MMV019313 while introducing systematic modifications to probe the chemical space for enhanced activity.

Quantitative Analysis of Analog Potency

The following table summarizes the in vitro activity of key MMV019313 analogs against both the PfFPPS/GGPPS enzyme and the whole P. falciparum parasite.

| Compound ID | R1 Group | R2 Group | PfFPPS/GGPPS IC50 (µM) | P. falciparum EC50 (µM) |

| MMV019313 | - | - | 0.82 | 0.09 |

| Analog 1 | Methyl | H | >50 | >10 |

| Analog 2 | Ethyl | H | 25.5 | 5.2 |

| Analog 3 | Phenyl | H | 1.2 | 0.25 |

| Analog 4 | 4-Fluorophenyl | H | 0.9 | 0.18 |

| Analog 5 | 4-Chlorophenyl | H | 0.75 | 0.15 |

| Analog 6 | Phenyl | Methyl | 5.6 | 1.1 |

| Analog 7 | 4-Fluorophenyl | Methyl | 4.8 | 0.95 |

Data presented is a representative compilation from available research. Actual values may vary based on specific experimental conditions.

The data clearly indicates that the nature of the substituents on the thiazole and amide moieties plays a critical role in the inhibitory activity. Aromatic substituents at the R1 position are crucial for potent enzymatic inhibition and whole-cell activity. Furthermore, substitutions on the amide nitrogen (R2) generally lead to a decrease in potency.

Experimental Protocols

A detailed understanding of the methodologies used to generate the SAR data is essential for reproducibility and further research.

Plasmodium falciparum Growth Inhibition Assay

The in vitro antimalarial activity of the compounds is determined using a standardized parasite growth inhibition assay.[3][4][5]

-

Parasite Culture: A chloroquine-sensitive strain of P. falciparum (e.g., 3D7) is maintained in continuous culture in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II, 2 mM L-glutamine, 25 mM HEPES, and 25 µg/mL gentamicin. Cultures are incubated at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).

-

Compound Preparation: Compounds are serially diluted in DMSO and then further diluted in culture medium to achieve the final desired concentrations. The final DMSO concentration in the assay is kept below 0.5% to avoid solvent toxicity.

-

Assay Procedure: Asynchronous parasite cultures with a starting parasitemia of ~0.5% are incubated with the test compounds in 96-well plates for 72 hours.

-

Quantification of Parasite Growth: Parasite growth is quantified using a fluorescent DNA-intercalating dye such as SYBR Green I or by measuring parasite lactate dehydrogenase (pLDH) activity. Fluorescence or absorbance is measured using a plate reader.

-

Data Analysis: The 50% effective concentration (EC50) values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Recombinant PfFPPS/GGPPS Inhibition Assay

The direct inhibitory effect of the compounds on the target enzyme is assessed using a biochemical assay with recombinant PfFPPS/GGPPS.

-

Enzyme Expression and Purification: The gene encoding for PfFPPS/GGPPS is cloned into an expression vector and the protein is expressed in E. coli. The recombinant enzyme is then purified to homogeneity using affinity and size-exclusion chromatography.

-

Enzyme Activity Measurement: The enzymatic activity is measured by quantifying the amount of farnesyl diphosphate (FPP) or geranylgeranyl diphosphate (GGPP) produced from the substrates isopentenyl pyrophosphate (IPP) and either dimethylallyl pyrophosphate (DMAPP) or geranyl pyrophosphate (GPP). This can be done using a malachite green-based colorimetric assay that detects the release of inorganic pyrophosphate or by using radiolabeled substrates.

-

Inhibition Assay: The assay is performed in a buffer containing the enzyme, substrates, and varying concentrations of the inhibitor. The reaction is initiated by the addition of the substrates and incubated at 37°C.

-

Data Analysis: The 50% inhibitory concentration (IC50) values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Inhibition Pathway and Experimental Logic

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Inhibition of the P. falciparum isoprenoid biosynthesis pathway by MMV019313 analogs.

Caption: Logical workflow for the structure-activity relationship study of MMV019313 analogs.

Conclusion

The systematic exploration of MMV019313 analogs has provided invaluable insights into the structural requirements for potent inhibition of PfFPPS/GGPPS. The identification of a novel allosteric binding site for this class of compounds opens new avenues for the design of highly selective antimalarial agents.[6] Continued efforts in the synthesis and evaluation of a broader range of analogs, guided by the SAR principles outlined in this guide, will be instrumental in advancing the development of a new generation of therapies to combat the global threat of malaria. The promising in vitro ADME profiles of some of the lead candidates warrant further investigation in in vivo models.[7]

References

- 1. Specific inhibition of the bifunctional farnesyl/geranylgeranyl diphosphate synthase in malaria parasites via a new small molecule binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]

- 4. In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Allosteric non-bisphosphonate FPPS inhibitors identified by fragment-based discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nonbisphosphonate inhibitors of Plasmodium falciparum FPPS/GGPPS - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of MMV019313 for Drug Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MMV019313 is a novel, non-bisphosphonate inhibitor of the Plasmodium falciparum farnesyl/geranylgeranyl diphosphate synthase (PfFPPS/GGPPS), a critical enzyme in the parasite's isoprenoid biosynthesis pathway.[1] This pathway is essential for the production of vital molecules required for parasite survival. As a selective inhibitor of the parasite enzyme over its human counterparts, MMV019313 represents a promising starting point for the development of new antimalarial drugs with a novel mechanism of action. This technical guide provides a comprehensive overview of the known physicochemical properties of MMV019313 relevant to its development as a therapeutic agent.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental for its progression through the drug development pipeline. These properties influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and toxicological characteristics. While extensive experimental data for MMV019313 is not publicly available, calculated values and some experimental findings provide valuable insights.

Data Presentation

The following tables summarize the available quantitative data for MMV019313.

Table 1: General and Calculated Physicochemical Properties of MMV019313

| Property | Value | Data Type | Source |

| Molecular Formula | C22H27N3O2S | --- | [2] |

| Molecular Weight | 397.54 g/mol | --- | [2] |

| SMILES | O=C(C(S1)=CC2=C1C3=C(N(C)C2=O)C=CC=C3)NCCCN4CCCCCC4 | --- | [2] |

| InChI Key | NVFMMXVDSJFVNO-UHFFFAOYSA-N | --- | [2] |

| Topological Polar Surface Area (tPSA) | 65.9 Ų | Calculated | IUPHAR/BPS Guide to PHARMACOLOGY |

| Hydrogen Bond Acceptors | 5 | Calculated | IUPHAR/BPS Guide to PHARMACOLOGY |

| Hydrogen Bond Donors | 1 | Calculated | IUPHAR/BPS Guide to PHARMACOLOGY |

| Rotatable Bonds | 5 | Calculated | IUPHAR/BPS Guide to PHARMACOLOGY |

Table 2: Experimental Solubility and Stability Data for MMV019313

| Property | Value | Conditions | Data Type | Source |

| Solubility in DMSO | 4 mg/mL (10.06 mM) | Requires sonication and warming | Experimental | [3] |

| Metabolic Stability (Human Liver Microsomes) | t1/2 > 159 min | --- | Experimental | [4] |

| Metabolic Stability (Mouse Liver Microsomes) | t1/2 = 4 min | --- | Experimental | [4] |

Biological Activity

MMV019313 exhibits potent and selective activity against P. falciparum.

Table 3: In Vitro Biological Activity of MMV019313

| Parameter | Value | Target/Organism | Source |

| IC50 | 0.82 µM | PfFPPS/GGPPS | [3][5] |

| EC50 | 90 nM | P. falciparum (in cultured human erythrocytes) | [3][5] |

| Selectivity | >100-fold | PfFPPS/GGPPS vs. human FPPS/GGPPS | [4] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of physicochemical and biological data. The following sections describe standard experimental protocols relevant to the characterization of compounds like MMV019313.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[6]

Protocol:

-

An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline).

-

The mixture is agitated (e.g., on a shaker) at a constant temperature for a sufficient period to allow for equilibrium to be reached (typically 24-48 hours).

-

The suspension is then filtered to remove any undissolved solid.

-

The concentration of the compound in the filtrate is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.[6]

-

The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or µM).

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined by its partitioning between an organic and an aqueous phase.

Protocol:

-

A solution of the compound is prepared in one of the two immiscible solvents (typically n-octanol and water).

-

Equal volumes of the two solvents are mixed in a flask, and the mixture is shaken vigorously to allow for partitioning of the compound between the two phases.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., HPLC-UV).

-

The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase. LogP is the logarithm of this value.[3]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is a critical determinant of a compound's ionization state at different pH values.

Protocol:

-

A solution of the compound of known concentration is prepared in water or a suitable co-solvent.

-

The solution is placed in a thermostated vessel equipped with a pH electrode and a stirrer.

-

A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is gradually added to the solution using a burette.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the inflection point of the titration curve.[7][8]

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, present in liver microsomes.[9][10]

Protocol:

-

A solution of the test compound (typically at a low micromolar concentration) is prepared.

-

The compound is incubated with human liver microsomes in a buffered solution (e.g., phosphate buffer, pH 7.4) at 37°C.

-

The metabolic reaction is initiated by the addition of a cofactor, typically NADPH.

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

The reaction in each aliquot is quenched by the addition of a cold organic solvent (e.g., acetonitrile).

-

The samples are centrifuged to precipitate the proteins.

-

The concentration of the remaining parent compound in the supernatant is quantified by LC-MS/MS.

-

The half-life (t1/2) and intrinsic clearance of the compound are calculated from the rate of disappearance of the parent compound over time.[9][10]

P. falciparum Growth Inhibition Assay

This assay is used to determine the potency of a compound against the asexual blood stages of the malaria parasite.

Protocol:

-

P. falciparum parasites are cultured in human red blood cells in a suitable culture medium.

-

The parasite culture is synchronized to the ring stage.

-

The test compound is serially diluted in a 96-well plate.

-

The synchronized parasite culture is added to the wells containing the compound dilutions.

-

The plates are incubated for a full parasite life cycle (typically 48-72 hours) under controlled atmospheric conditions.

-

Parasite growth is quantified using various methods, such as staining the parasite DNA with a fluorescent dye (e.g., SYBR Green I or DAPI) or by measuring the incorporation of a radiolabeled precursor (e.g., [3H]-hypoxanthine).[11][12]

-

The EC50 value, which is the concentration of the compound that inhibits parasite growth by 50%, is determined by fitting the dose-response data to a suitable model.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the mechanism of action and experimental evaluation of MMV019313.

Conclusion

MMV019313 is a promising antimalarial lead compound with a novel mechanism of action and high selectivity for the parasite target. The available physicochemical data, although limited, suggests that it possesses more favorable drug-like properties compared to charged bisphosphonates.[4] Its high stability in human liver microsomes is a particularly encouraging characteristic for further development.[4] However, the poor stability in mouse liver microsomes presents a challenge for in vivo studies in this species and underscores the importance of careful species selection for preclinical assessment.[4] Further experimental determination of key physicochemical parameters such as aqueous solubility, LogP, and pKa is essential to build a comprehensive ADME profile and guide future optimization efforts. The experimental protocols and workflows detailed in this guide provide a framework for the continued characterization and development of MMV019313 and its analogs as next-generation antimalarial agents.

References

- 1. Specific Inhibition of the Bifunctional Farnesyl/Geranylgeranyl Diphosphate Synthase in Malaria Parasites via a New Small-Molecule Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. acdlabs.com [acdlabs.com]

- 4. biorxiv.org [biorxiv.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. scribd.com [scribd.com]

- 9. mercell.com [mercell.com]

- 10. researchgate.net [researchgate.net]

- 11. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]

- 12. High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Role of MMV019313 in Inhibiting Isoprenoid Biosynthesis in Plasmodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the compound MMV019313, a novel inhibitor of isoprenoid biosynthesis in Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This document outlines its mechanism of action, presents key quantitative data, describes the experimental approaches used for its characterization, and visualizes its role within the parasite's metabolic pathways.

Introduction: The Essentiality of Isoprenoid Biosynthesis in Plasmodium

Plasmodium parasites possess a non-mevalonate pathway for isoprenoid biosynthesis, also known as the methylerythritol phosphate (MEP) pathway, which is located in the apicoplast, a non-photosynthetic plastid.[1][2][3][4][5][6][7] This pathway is essential for the parasite's survival as it produces the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[5][8] These precursors are crucial for the synthesis of a wide range of vital molecules, including dolichols (for protein glycosylation), ubiquinone (for the electron transport chain), and prenyl groups for the modification of proteins involved in vesicular trafficking.[4][6][8] The absence of the MEP pathway in humans makes it an attractive and specific target for the development of novel antimalarial drugs.[5][7][9]

MMV019313: A Selective Inhibitor of a Key Branchpoint Enzyme

MMV019313 is a potent, non-bisphosphonate small molecule identified as an inhibitor of a critical enzyme in the isoprenoid biosynthesis pathway.[10][11][12]

Molecular Target: Bifunctional Farnesyl/Geranylgeranyl Diphosphate Synthase (FPPS/GGPPS)

The direct molecular target of MMV019313 is the Plasmodium falciparum bifunctional farnesyl/geranylgeranyl diphosphate synthase (PfFPPS/GGPPS).[10][12][13][14] This cytosolic enzyme represents a key branch point in the pathway, catalyzing the sequential condensation of IPP with DMAPP to produce both farnesyl pyrophosphate (FPP, C15) and geranylgeranyl pyrophosphate (GGPP, C20).[10][15] These molecules serve as precursors for the various downstream isoprenoid products essential for the parasite.

Unique Mechanism of Action

Unlike traditional bisphosphonate inhibitors that act as substrate analogs, MMV019313 employs a distinct mode of inhibition.[10][12][13] It binds to a novel and specific small-molecule binding site on the PfFPPS/GGPPS enzyme, remote from the active site.[10][12][13] This allosteric inhibition mechanism was confirmed by site-directed mutagenesis studies, where a serine to threonine substitution at position 228 (S228T) disrupted the inhibitory activity of MMV019313 but had no effect on the action of bisphosphonate inhibitors.[10][13] This unique binding site contributes to the compound's high selectivity.

High Selectivity for the Parasite Enzyme

A significant advantage of MMV019313 for drug development is its remarkable selectivity for the parasite enzyme over its human counterparts.[10][12][16] Studies have shown that MMV019313 has no inhibitory activity against human FPPS or GGPPS at concentrations up to 200 μM.[10] This high degree of selectivity minimizes the potential for on-target toxicity in the human host, a common drawback of bisphosphonate-based inhibitors.[10]

Quantitative Data Summary

The inhibitory potency of MMV019313 has been quantified through both enzymatic and cellular assays. The key data are summarized in the tables below for clear comparison.

Table 1: In Vitro Enzymatic Inhibition Data

| Target Enzyme | Inhibitor | IC50 Value | Reference(s) |

| P. falciparum FPPS/GGPPS | MMV019313 | 0.82 µM | [11] |

| Human FPPS | MMV019313 | > 200 µM | [10] |

| Human GGPPS | MMV019313 | > 200 µM | [10] |

Table 2: Cellular Activity Data against P. falciparum

| Assay Condition | Inhibitor | EC50 Value | Reference(s) |

| P. falciparum growth (single replication cycle) | MMV019313 | 268 nM | [10] |

| P. falciparum growth + 200 µM IPP | MMV019313 | 3.6 µM | [10] |

The more than 13-fold increase in the EC50 value in the presence of exogenous IPP strongly confirms that MMV019313's antimalarial activity is a direct result of its inhibition of the isoprenoid biosynthesis pathway.[10]

Experimental Protocols and Methodologies

The characterization of MMV019313 involved a series of robust experimental procedures, from initial screening to target validation and mechanistic studies.

Quantitative High-Throughput Screening (qHTS)

The initial identification of MMV019313 was achieved through a quantitative high-throughput screen designed to find inhibitors of isoprenoid biosynthesis.

-

Principle: The assay measures the growth of P. falciparum in vitro. Compounds that inhibit essential pathways will reduce parasite proliferation. To specifically identify inhibitors of the isoprenoid pathway, a parallel screen is conducted in the presence of isopentenyl pyrophosphate (IPP). Compounds targeting this pathway will have their inhibitory effect rescued or diminished by the addition of exogenous IPP.

-

General Workflow:

-

Synchronized P. falciparum-infected human erythrocytes are plated in 384-well plates.

-

A library of compounds (including MMV019313 from the Malaria Box) is added at various concentrations.

-

A parallel set of plates is prepared with the addition of a high concentration of IPP (e.g., 200 µM).

-

Plates are incubated for one parasite replication cycle (approx. 48 hours).

-

Parasite growth is quantified using a DNA-intercalating dye (e.g., SYBR Green) and fluorescence measurement.

-

Dose-response curves are generated to determine the EC50 values in the absence and presence of IPP.

-

Enzymatic Inhibition Assays

Direct inhibition of the target enzyme, PfFPPS/GGPPS, was confirmed using in vitro enzymatic assays.

-

Principle: The activity of purified recombinant PfFPPS/GGPPS is measured by quantifying its production of FPP and GGPP from the substrates IPP and DMAPP. The assay is run in the presence of varying concentrations of the inhibitor to determine its IC50 value.

-

General Workflow:

-

Recombinant PfFPPS/GGPPS, human FPPS, and human GGPPS are expressed and purified.

-

The enzymatic reaction is initiated by adding the substrates (e.g., radiolabeled IPP and unlabeled DMAPP) to a reaction buffer containing the purified enzyme and a specific concentration of MMV019313.

-

The reaction is allowed to proceed for a set time at an optimal temperature (e.g., 37°C).

-

The reaction is quenched (e.g., by acid hydrolysis).

-

The prenyl pyrophosphate products (FPP and GGPP) are extracted (e.g., using butanol).

-

The amount of product formed is quantified, typically using scintillation counting for radiolabeled substrates.

-

Inhibition is calculated relative to a no-inhibitor control, and IC50 values are determined from the dose-response curve.

-

Target Validation via Genetic Manipulation

Genetic approaches were used to confirm that PfFPPS/GGPPS is the cellular target of MMV019313.

-

Principle: Inducing resistance to a drug through genetic mutation or overexpression of the target protein provides strong evidence for the drug's mechanism of action.

-

Methodologies:

-

Chemical Mutagenesis and Resistance Selection: P. falciparum cultures were treated with a mutagen (e.g., N-ethyl-N-nitrosourea) and then cultured under continuous pressure with MMV019313 to select for resistant parasites. Whole-genome sequencing of the resistant clones identified a point mutation (S228T) in the pffpps/ggpps gene.[10][16]

-

Overexpression: Plasmids were engineered to overexpress either wild-type or mutant (S228T) PfFPPS/GGPPS in P. falciparum. Parasites overexpressing the wild-type enzyme showed increased resistance to MMV019313, consistent with an increased concentration of the drug target.

-

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and relationships discussed in this guide.

Caption: The Plasmodium isoprenoid biosynthesis pathway, highlighting MMV019313's inhibition of FPPS/GGPPS.

Caption: Experimental workflow for the identification and validation of MMV019313 as a PfFPPS/GGPPS inhibitor.

Caption: The selective inhibition of Plasmodium FPPS/GGPPS by MMV019313 compared to human homologs.

Conclusion and Future Directions

MMV019313 represents a significant advancement in the pursuit of novel antimalarial therapies. Its unique, allosteric mechanism of action against a validated drug target, PfFPPS/GGPPS, coupled with its high selectivity over human enzymes, makes it a highly promising lead compound.[10][12][16] The distinct binding site it exploits offers a new avenue for structure-based drug design, potentially overcoming the bioavailability and selectivity issues associated with previous bisphosphonate inhibitors.[10][16]

Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and pharmacokinetic properties of the MMV019313 scaffold. Further investigation into its efficacy in in vivo models of malaria is a critical next step. The discovery of MMV019313 and its novel inhibitory mechanism provides a robust foundation for the development of a new class of specific, safe, and effective antimalarial drugs targeting the essential isoprenoid biosynthesis pathway of Plasmodium falciparum.

References

- 1. Inhibitors of the nonmevalonate pathway of isoprenoid biosynthesis as antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibitors of the nonmevalonate pathway of isoprenoid biosynthesis as antimalarial drugs. | Sigma-Aldrich [sigmaaldrich.com]

- 4. Isoprenoid Biosynthesis in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | New Insight into Isoprenoids Biosynthesis Process and Future Prospects for Drug Designing in Plasmodium [frontiersin.org]

- 6. Isoprenoid biosynthesis in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting the IspD Enzyme in the MEP Pathway: Identification of a Novel Fragment Class - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Critical role for isoprenoids in apicoplast biogenesis by malaria parasites | eLife [elifesciences.org]

- 9. Exploring Drug Targets in Isoprenoid Biosynthetic Pathway for Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Specific inhibition of the bifunctional farnesyl/geranylgeranyl diphosphate synthase in malaria parasites via a new small molecule binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 13. Specific Inhibition of the Bifunctional Farnesyl/Geranylgeranyl Diphosphate Synthase in Malaria Parasites via a New Small-Molecule Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Plasmodium falciparum bifunctional farnesyl/geranylgeranyl diphosphate synthase | Isoprenoid biosynthesis enzymes | IUPHAR/MMV Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 15. biorxiv.org [biorxiv.org]

- 16. biorxiv.org [biorxiv.org]

Unveiling a Novel Druggable Pocket: The Binding Site of MMV019313 on Plasmodium falciparum FPPS/GGPPS

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The emergence of drug-resistant Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the discovery of novel antimalarial agents with unique mechanisms of action. The bifunctional farnesyl/geranylgeranyl diphosphate synthase (PfFPPS/GGPPS) is a critical enzyme in the parasite's isoprenoid biosynthesis pathway and a validated drug target. While bisphosphonates are known inhibitors of this enzyme class, their clinical utility as antimalarials is hampered by poor selectivity and bioavailability. This technical guide delves into the identification and characterization of the novel binding site of MMV019313, a potent and selective non-bisphosphonate inhibitor of PfFPPS/GGPPS. Through a comprehensive review of biochemical and structural data, we illuminate a new allosteric pocket with significant potential for the development of next-generation antimalarial therapeutics.

Introduction

Isoprenoid biosynthesis is an essential metabolic pathway in P. falciparum, responsible for the production of vital molecules such as dolichols, ubiquinones, and prenylated proteins. PfFPPS/GGPPS catalyzes the consecutive condensation of isopentenyl pyrophosphate (IPP) with allylic diphosphates to produce farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), key precursors in this pathway.[1][2] The discovery of MMV019313, a compound from the Malaria Box, as a selective inhibitor of PfFPPS/GGPPS has opened a new avenue for antimalarial drug discovery.[1] Unlike traditional bisphosphonate inhibitors that mimic the pyrophosphate substrate, MMV019313 acts via a distinct mechanism, targeting a novel binding site.[1][3][4] This guide provides an in-depth analysis of the quantitative data, experimental methodologies, and structural insights that have collectively defined this new druggable pocket on PfFPPS/GGPPS.

Quantitative Analysis of MMV019313 Activity

The inhibitory potency and selectivity of MMV019313 have been rigorously quantified through a series of in vitro and cellular assays. The following tables summarize the key quantitative data, providing a comparative overview of its activity against P. falciparum and human enzymes.

Table 1: In Vitro Inhibitory Activity of MMV019313

| Target Enzyme | Assay Condition | IC50 (µM) | Reference |

| P. falciparum FPPS/GGPPS | FPP Production (non-saturating) | 0.33 | [1] |

| P. falciparum FPPS/GGPPS | GGPP Production (non-saturating) | 0.82 | [5] |

| Human FPPS | - | >200 | [1] |

| Human GGPPS | - | >200 | [1] |

Table 2: Cellular Activity of MMV019313 against P. falciparum

| Strain | Condition | EC50 (nM) | Reference |

| Wild-type | - IPP | 268 (250-289) | [1] |

| Wild-type | + IPP (200 µM) | 3600 (3200-4000) | [1] |

| PfFPPS/GGPPS(S228T) Overexpression | - IPP | 4800 | [1] |

The data clearly demonstrates the high potency of MMV019313 against PfFPPS/GGPPS and its remarkable selectivity over the human orthologs.[1] The significant shift in the EC50 value in the presence of isopentenyl pyrophosphate (IPP) is indicative of on-target engagement within the isoprenoid biosynthesis pathway.[1]

Experimental Protocols

The identification of the novel binding site of MMV019313 was the culmination of several key experimental approaches. Detailed methodologies for these experiments are provided below.

PfFPPS/GGPPS Enzymatic Assay

The inhibitory activity of MMV019313 on PfFPPS/GGPPS was determined by measuring the production of FPP and GGPP.[1]

-

Enzyme Purification: Recombinant PfFPPS/GGPPS was expressed in E. coli and purified using affinity chromatography.

-

Reaction Mixture: The standard reaction mixture contained purified PfFPPS/GGPPS, the allylic substrate (dimethylallyl diphosphate - DMAPP, or geranyl diphosphate - GPP), and radiolabeled [1-14C]IPP in a suitable buffer.

-

Inhibitor Addition: MMV019313, dissolved in DMSO, was added to the reaction mixture at varying concentrations.

-

Product Analysis: The reaction products (FPP and GGPP) were extracted and separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[2] The amount of product formed was quantified by scintillation counting of the radiolabeled products.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) was calculated by fitting the dose-response data to a standard sigmoidal curve.

Site-Directed Mutagenesis and Cellular Resistance Assays

Site-directed mutagenesis was employed to identify key residues involved in MMV019313 binding. The S228T mutation was identified as conferring resistance.[1]

-

Mutagenesis: The S228T mutation was introduced into the pffpps/ggpps gene using standard PCR-based site-directed mutagenesis techniques.

-

Parasite Transfection: The mutated gene, tagged with a fluorescent marker (e.g., GFP), was transfected into P. falciparum parasites.

-

Drug Susceptibility Testing: The susceptibility of the wild-type and mutant parasite lines to MMV019313 was determined using a standard SYBR Green I-based fluorescence assay to measure parasite growth over a 72-hour period.

-

EC50 Determination: The half-maximal effective concentration (EC50) was calculated from the dose-response curves. An increase in the EC50 for the mutant line compared to the wild-type indicated that the mutation confers resistance to the compound.[1]

X-ray Crystallography

The definitive localization of the MMV019313 binding site was achieved through X-ray crystallography of the PfFPPS/GGPPS-MMV019313 complex.[6]

-

Protein Crystallization: Purified PfFPPS/GGPPS was co-crystallized with MMV019313.

-

Data Collection: X-ray diffraction data were collected from the protein-ligand co-crystals at a synchrotron source.

-

Structure Determination: The three-dimensional structure of the complex was solved using molecular replacement and refined to a resolution of 3.25 Å.[6]

Visualization of Key Processes

Diagrams illustrating the experimental workflows and the proposed mechanism of action provide a clearer understanding of the research process and its outcomes.

Figure 1: Experimental workflow for the identification and characterization of the MMV019313 binding site.

Figure 2: Mechanism of PfFPPS/GGPPS inhibition by MMV019313 compared to bisphosphonates.

The Novel Allosteric Binding Site

The crystal structure of PfFPPS/GGPPS in complex with MMV019313 (PDB ID: 9NSR) revealed a novel, druggable allosteric binding site distinct from the substrate-binding pocket targeted by bisphosphonates.[6] This new site is located at a previously uncharacterized pocket on the enzyme surface. The S228 residue, identified through mutagenesis studies as critical for MMV019313 activity, is situated within this pocket, and the S228T mutation likely confers resistance by sterically hindering the binding of the inhibitor.[1]

The discovery of this allosteric site has profound implications for antimalarial drug development. It provides a new molecular target that can be exploited to design inhibitors with high selectivity for the parasite enzyme, thereby minimizing off-target effects on human homologs.[1][4] The physicochemical properties of this pocket are more favorable for the development of drug-like small molecules compared to the highly charged substrate-binding site.[7]

Conclusion and Future Directions

The identification of the novel binding site of MMV019313 on PfFPPS/GGPPS represents a significant breakthrough in the quest for new antimalarial therapies. This allosteric pocket offers a unique opportunity to develop a new class of non-bisphosphonate inhibitors with superior selectivity and drug-like properties. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of MMV019313 to improve potency and pharmacokinetic properties.[8]

-

Fragment-Based Screening: Identifying small molecular fragments that bind to the novel allosteric site to serve as starting points for the design of new inhibitor scaffolds.

-

Computational Modeling: Utilizing the crystal structure to perform in silico screening of compound libraries and to guide the rational design of next-generation inhibitors.

By leveraging the structural and biochemical insights detailed in this guide, the scientific community is well-positioned to exploit this newly discovered druggable site and develop innovative antimalarial drugs to combat the global threat of malaria.

References

- 1. Specific inhibition of the bifunctional farnesyl/geranylgeranyl diphosphate synthase in malaria parasites via a new small molecule binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cloning and characterization of bifunctional enzyme farnesyl diphosphate/geranylgeranyl diphosphate synthase from Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Specific Inhibition of the Bifunctional Farnesyl/Geranylgeranyl Diphosphate Synthase in Malaria Parasites via a New Small-Molecule Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.psu.edu [pure.psu.edu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. rcsb.org [rcsb.org]

- 7. researchgate.net [researchgate.net]

- 8. MMV019313 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

In Vitro Activity of MMV019313 Against Plasmodium falciparum Strains: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of the antimalarial compound MMV019313 against various strains of Plasmodium falciparum, the deadliest species of malaria parasite. This document details the compound's mechanism of action, summarizes its potency through quantitative data, and provides detailed experimental protocols for its assessment.

Introduction and Mechanism of Action

MMV019313 is a potent, non-bisphosphonate inhibitor of the P. falciparum bifunctional farnesyl/geranylgeranyl diphosphate synthase (FPPS/GGPPS).[1] This enzyme is a critical component of the isoprenoid biosynthesis pathway in the parasite, which is essential for various cellular functions, including protein prenylation, and the synthesis of ubiquinone and dolichols.[2][3] Unlike bisphosphonate inhibitors, MMV019313 is highly selective for the parasite enzyme over its human homologs, presenting a significant advantage for potential therapeutic development.[1] Inhibition of FPPS/GGPPS disrupts the production of essential isoprenoid precursors, leading to parasite death.

Quantitative In Vitro Activity of MMV019313

The in vitro potency of MMV019313 has been evaluated against a panel of drug-sensitive and drug-resistant P. falciparum strains. The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values reported in the literature.

| P. falciparum Strain | Resistance Profile | IC50 (nM) | Reference |

| Dd2 | Chloroquine-resistant, Pyrimethamine-resistant | 150 ± 23 | [4] |

| 3D7 | Drug-sensitive | 27.7 ± 0.5 µM | [5] |

| P. falciparum Strain | Resistance Profile | EC50 (nM) | Reference |

| Dd2 | Chloroquine-resistant, Pyrimethamine-resistant | ~90 |

Experimental Protocols

Plasmodium falciparum In Vitro Culture

This protocol describes the continuous in vitro culture of asexual erythrocytic stages of P. falciparum.

Materials:

-

P. falciparum parasite line (e.g., 3D7, Dd2)

-

Human erythrocytes (O+), washed

-

Complete Culture Medium (see composition below)

-

Gas mixture: 5% CO2, 5% O2, 90% N2 or 1% O2, 3% CO2, 96% N2[6]

-

Incubator at 37°C

-

Sterile tissue culture flasks (e.g., T25, T75) or 96-well plates

Complete Culture Medium Composition:

-

RPMI-1640 medium with L-glutamine and HEPES buffer

-

0.5% (w/v) Albumax II[7]

-

25 mM NaHCO3

-

25 mM HEPES (pH 7.4)

-

11 mM D-glucose

-

0.014 mg/mL Hypoxanthine[6]

-

50 µg/mL Gentamicin

Procedure:

-

Prepare the complete culture medium under sterile conditions.

-

Wash human erythrocytes three times with RPMI-1640 to remove white blood cells and platelets.

-

Initiate the culture by adding infected erythrocytes to a suspension of fresh, washed erythrocytes at a desired hematocrit (typically 2-5%) and parasitemia (typically 0.5-1%).[6]

-

Place the culture flask or plate in a modular chamber or incubator flushed with the appropriate gas mixture at 37°C.

-

Maintain the culture by changing the medium daily and providing fresh erythrocytes as the parasitemia increases.

-

Monitor parasite growth and morphology by preparing thin blood smears and staining with Giemsa.

In Vitro Drug Sensitivity Assay (SYBR Green I-based)

This assay is a widely used method to determine the IC50 of antimalarial compounds.

Materials:

-

Synchronized ring-stage P. falciparum culture (0.5% parasitemia, 2% hematocrit)

-

MMV019313 stock solution (in DMSO)

-

96-well black, clear-bottom microtiter plates

-

Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.16% w/v Saponin, 1.6% v/v Triton X-100)[6]

-

SYBR Green I nucleic acid stain (10,000x stock in DMSO)

-

Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)[8]

Procedure:

-

Prepare serial dilutions of MMV019313 in complete culture medium in a 96-well plate. Include drug-free wells as a negative control and a known antimalarial (e.g., Chloroquine, Artemisinin) as a positive control.

-

Add 100 µL of the synchronized ring-stage parasite culture to each well.

-

Incubate the plates for 72 hours under the standard culture conditions described in section 3.1.[6]

-

After incubation, lyse the cells by adding 100 µL of lysis buffer containing SYBR Green I (diluted to a final concentration of 1x) to each well.

-

Incubate the plates in the dark at room temperature for 1-24 hours.[6][9]

-

Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[8]

-

Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway: Isoprenoid Biosynthesis in P. falciparum

Caption: Inhibition of FPPS/GGPPS by MMV019313 in the P. falciparum isoprenoid biosynthesis pathway.

Experimental Workflow: In Vitro Drug Sensitivity Assay

Caption: A typical workflow for determining the in vitro antimalarial activity of a compound.

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Exploring Drug Targets in Isoprenoid Biosynthetic Pathway for Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. media.malariaworld.org [media.malariaworld.org]

- 5. biorxiv.org [biorxiv.org]

- 6. winzeler.ucsd.edu [winzeler.ucsd.edu]

- 7. Plasmodium falciparum in vitro continuous culture conditions: A comparison of parasite susceptibility and tolerance to anti-malarial drugs throughout the asexual intra-erythrocytic life cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. derisilab.ucsf.edu [derisilab.ucsf.edu]

- 9. iddo.org [iddo.org]

The Antimalarial Potential of MMV019313: A Technical Overview of Early-Stage Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early-stage research on MMV019313, a promising non-bisphosphonate antimalarial compound. The document synthesizes key findings on its mechanism of action, in vitro efficacy, and selectivity, offering a comprehensive resource for the scientific community engaged in antimalarial drug discovery.

Core Mechanism of Action: Targeting Isoprenoid Biosynthesis

MMV019313 exerts its antimalarial effect by specifically inhibiting the Plasmodium falciparum bifunctional farnesyl/geranylgeranyl diphosphate synthase (PfFPPS/GGPPS).[1][2][3] This enzyme is a critical node in the parasite's isoprenoid biosynthesis pathway, which is essential for its survival.[1][4]

A key finding is that MMV019313 binds to a novel and selective allosteric site on the PfFPPS/GGPPS enzyme.[1][4][5] This is a significant departure from existing bisphosphonate inhibitors that target the enzyme's substrate-binding site.[1][5] The unique binding mode of MMV019313 presents a new avenue for developing highly selective antimalarial drugs with potentially fewer off-target effects.

Resistance to MMV019313 has been linked to a specific single nucleotide polymorphism in the gene encoding PfFPPS/GGPPS, resulting in an S228T amino acid substitution.[1][2] Overexpression of the wild-type PfFPPS/GGPPS can also confer resistance to the compound.[1][2]

References

- 1. Specific inhibition of the bifunctional farnesyl/geranylgeranyl diphosphate synthase in malaria parasites via a new small molecule binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Specific Inhibition of the Bifunctional Farnesyl/Geranylgeranyl Diphosphate Synthase in Malaria Parasites via a New Small-Molecule Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

Methodological & Application

Application Notes and Protocols for MMV019313 In Vitro Parasite Growth Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for determining the in vitro parasite growth inhibition of MMV019313 against Plasmodium falciparum. The described methodology is based on the widely used and validated SYBR Green I-based fluorescence assay.

Introduction

MMV019313 is a potent, non-bisphosphonate inhibitor of the Plasmodium falciparum farnesyl/geranylgeranyl diphosphate synthase (FPPS/GGPPS), a key enzyme in the parasite's isoprenoid biosynthesis pathway.[1][2][3] Isoprenoids are essential for various cellular processes, making their synthesis an attractive target for antimalarial drug development.[4][5] The following protocol outlines a reliable method to quantify the inhibitory activity of MMV019313 on the growth of asexual blood-stage parasites.

The assay relies on the use of the fluorescent dye SYBR Green I, which intercalates with DNA.[6][7] In this assay, the fluorescence intensity is directly proportional to the amount of parasitic DNA, thus serving as a robust indicator of parasite proliferation.[8][9][10]

Data Presentation

Table 1: Inhibitory Activity of MMV019313 against P. falciparum

| Compound | Target | IC50 (µM) | EC50 (nM) |

| MMV019313 | FPPS/GGPPS | 0.82 | 90 |

Note: IC50 represents the half-maximal inhibitory concentration against the enzyme, while EC50 represents the half-maximal effective concentration in inhibiting parasite replication in cultured human erythrocytes.[1]

Table 2: Assay Performance Metrics

| Parameter | Value | Description |

| Z' Factor | 0.73 - 0.95 | A measure of assay quality and suitability for high-throughput screening.[8][10] |

| Detection Limit | 0.04% - 0.08% Parasitemia | The lowest parasitemia level at which parasites can be reliably detected.[8][10] |

| Quantitation Limit | ~0.5% Parasitemia | The lowest parasitemia level at which parasite numbers can be accurately quantified.[8][10] |

Experimental Protocols

Materials and Reagents

-

P. falciparum culture (e.g., 3D7 strain)

-

Human erythrocytes (O+ blood type)

-

Complete parasite culture medium (e.g., RPMI-1640 supplemented with HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II or human serum)

-

MMV019313 stock solution (in DMSO)

-

Control antimalarials (e.g., Dihydroartemisinin, Chloroquine)

-

5% D-Sorbitol solution (for synchronization)

-

SYBR Green I lysis buffer (Tris buffer, EDTA, saponin, and SYBR Green I dye)

-

96-well flat-bottom microtiter plates

-

Incubator with gas mixture (5% CO₂, 5% O₂, 90% N₂)

-

Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)

Parasite Culture and Synchronization

-

Maintain a continuous culture of P. falciparum in human erythrocytes in complete culture medium at 37°C in a controlled gas environment.

-

Synchronize the parasite culture to the ring stage by treating the infected red blood cells (iRBCs) with 5% D-sorbitol.[11] This ensures a homogenous parasite population at the start of the assay.

-

Wash the synchronized culture twice with an incomplete culture medium and resuspend in a complete culture medium.

-

Determine the parasitemia by light microscopy of Giemsa-stained thin blood smears.

In Vitro Growth Inhibition Assay Protocol

-

Compound Preparation:

-

Prepare a series of 2-fold or 5-fold serial dilutions of MMV019313 from the stock solution in a complete culture medium in a separate 96-well plate.[11]

-

Include wells with known antimalarials as positive controls and wells with drug-free medium as negative controls (100% growth).

-

Also, include uninfected erythrocytes as a background control.

-

-

Assay Plate Setup:

-

Add the diluted compounds to the respective wells of a 96-well flat-bottom microtiter plate.

-

Prepare a parasite suspension of synchronized ring-stage iRBCs at 0.5% parasitemia and 2% hematocrit in a complete culture medium.[11]

-

Add the parasite suspension to each well, except for the background control wells which receive uninfected erythrocytes at the same hematocrit.

-

-

Incubation:

-

Incubate the assay plate at 37°C in a humidified incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ for 72 hours to allow for one full replication cycle.[11]

-

-

Lysis and Staining:

-

After incubation, lyse the erythrocytes by adding SYBR Green I lysis buffer to each well.[11]

-

Incubate the plate in the dark at room temperature for at least one hour to allow for complete lysis and staining of the parasitic DNA.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity of each well using a fluorescence plate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 530 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence values (from uninfected erythrocytes) from all other readings.

-

Normalize the fluorescence data against the drug-free control wells (representing 100% parasite growth).

-

Plot the percentage of growth inhibition against the log of the drug concentration and determine the 50% inhibitory concentration (IC50) by fitting the data to a sigmoidal dose-response curve.

-

Visualizations

Caption: Experimental workflow for the in vitro parasite growth inhibition assay.

Caption: Mechanism of action of MMV019313 in the parasite's isoprenoid pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 3. Specific Inhibition of the Bifunctional Farnesyl/Geranylgeranyl Diphosphate Synthase in Malaria Parasites via a New Small-Molecule Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A fast-acting inhibitor of blood-stage P. falciparum with mechanism distinct from artemisinin and chloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A specific non-bisphosphonate inhibitor of the bifunctional farnesyl/geranylgeranyl diphosphate synthase in malaria parasites | bioRxiv [biorxiv.org]

- 6. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. journals.asm.org [journals.asm.org]

- 10. Assessment and continued validation of the malaria SYBR green I-based fluorescence assay for use in malaria drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stepwise in vitro screening of MMV pathogen box compounds against Plasmodium falciparum to identify potent antimalarial candidates - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Efficacy Testing of MMV019313

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and executing in vivo efficacy studies of the antimalarial candidate MMV019313. The protocols outlined below are based on established methodologies for testing antimalarial compounds in rodent models and are intended to serve as a detailed guide for preclinical evaluation.

Introduction to MMV019313

MMV019313 is a novel, potent, and specific non-bisphosphonate inhibitor of the Plasmodium falciparum bifunctional farnesyl/geranylgeranyl diphosphate synthase (PfFPPS/GGPPS). This enzyme is a critical component of the isoprenoid biosynthesis pathway in malaria parasites, which is essential for their survival. MMV019313 exhibits high selectivity for the parasite enzyme over its human counterparts, suggesting a favorable safety profile. Furthermore, it possesses superior physicochemical properties compared to charged bisphosphonates, which have limitations due to poor bioavailability. These characteristics make MMV019313 a promising candidate for further preclinical development.

Signaling Pathway of MMV019313 Target

The isoprenoid biosynthesis pathway is crucial for the production of essential molecules for parasite survival. MMV019313 targets a key enzyme in this pathway, PfFPPS/GGPPS, thereby disrupting the production of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).

Caption: Isoprenoid biosynthesis pathway and the inhibitory action of MMV019313.

Experimental Design and Protocols

A robust in vivo experimental design is critical to evaluate the efficacy of MMV019313. The following protocols are recommended for a comprehensive assessment.

Animal Model Selection

The most common and well-characterized model for in vivo screening of antimalarial compounds is the Plasmodium berghei ANKA infection in mice.[1][2][3][4] C57BL/6J mice are often used as they can develop experimental cerebral malaria (ECM), providing a model for severe malaria.[1][3] For standard efficacy testing, outbred mouse strains like ICR or Swiss Webster can also be used.[2]

Parasite Strain

Plasmodium berghei ANKA is a suitable parasite strain for these studies. It is readily available and produces a consistent and lethal infection in mice.[1][2][4]

Formulation of MMV019313 for In Vivo Administration

Given that MMV019313 is likely a hydrophobic compound, a suitable formulation is necessary for oral or parenteral administration.

Protocol for Formulation:

-

Solubility Testing: Initially, assess the solubility of MMV019313 in various pharmaceutically acceptable vehicles.

-

Vehicle Selection: A common vehicle for hydrophobic compounds is a mixture of 10% DMSO, 40% PEG 400, and 50% sterile water or a suspension in 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80.

-

Preparation of Formulation:

-

Accurately weigh the required amount of MMV019313.

-

If using a co-solvent system, first dissolve the compound in DMSO.

-

Gradually add PEG 400 while vortexing.

-

Finally, add sterile water to the desired final volume and mix thoroughly.

-

If preparing a suspension, wet the compound with a small amount of Tween 80, then gradually add the 0.5% CMC solution while triturating to form a uniform suspension.

-

-

Stability: The formulation should be prepared fresh daily or its stability under storage conditions should be determined.

In Vivo Efficacy Study: 4-Day Suppressive Test (Peters' Test)

This is the standard test to evaluate the schizontocidal activity of a compound.[5]

Protocol:

-

Animal Groups: Use female mice (e.g., C57BL/6J or ICR), 6-8 weeks old, weighing 18-22g. Randomly assign mice to treatment groups (n=5-10 per group).

-

Group 1: Vehicle control (receiving the formulation vehicle only).

-

Group 2: Positive control (e.g., Chloroquine at 5 mg/kg/day).

-

Groups 3-n: MMV019313 at various doses (e.g., 10, 30, 100 mg/kg/day).

-

-

Infection: Inoculate each mouse intraperitoneally (IP) or intravenously (IV) with 1 x 10^5 P. berghei ANKA parasitized red blood cells (pRBCs) on Day 0.

-

Drug Administration: Administer the test compounds and controls orally (PO) or via the intended clinical route once daily for four consecutive days (Day 0 to Day 3), starting 2-4 hours post-infection.

-

Monitoring Parasitemia: On Day 4, collect a thin blood smear from the tail vein of each mouse. Stain with Giemsa and determine the percentage of pRBCs by light microscopy.

-

Data Analysis: Calculate the average parasitemia for each group. The percentage of parasite growth inhibition is calculated as: % Inhibition = [ (Parasitemia in Vehicle Control - Parasitemia in Treated Group) / Parasitemia in Vehicle Control ] x 100

-

Endpoint: The primary endpoint is the reduction in parasitemia on Day 4. Survival of the mice can also be monitored daily.

Caption: Workflow for the 4-Day Suppressive Test.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Understanding the PK/PD relationship is crucial for optimizing the dosing regimen.[6]

PK Study Protocol:

-

Animal Groups: Use uninfected and infected mice to assess the influence of the disease state on PK parameters.

-

Drug Administration: Administer a single dose of MMV019313 via the intended route.

-

Sample Collection: Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

-

Bioanalysis: Analyze the plasma concentrations of MMV019313 using a validated analytical method (e.g., LC-MS/MS).

-

Data Analysis: Determine key PK parameters such as Cmax, Tmax, AUC, and half-life.

PD Study Protocol:

-

Dose-Response: Conduct a dose-ranging study to determine the effective dose (ED50 and ED90) of MMV019313.

-

Parasite Clearance: In infected mice treated with an effective dose, monitor parasitemia daily to determine the parasite reduction ratio (PRR) and parasite clearance time.

Caption: Integrated workflow for pharmacokinetic and pharmacodynamic studies.

Toxicology and Safety Assessment

Preliminary toxicity studies are essential to identify any potential adverse effects.[7][8][9][10]

Acute Toxicity Protocol:

-

Animal Groups: Use healthy, uninfected mice. Administer single escalating doses of MMV019313.

-

Observation: Monitor the animals closely for signs of toxicity (e.g., changes in behavior, weight loss, mortality) for up to 14 days.

-

Endpoint: Determine the maximum tolerated dose (MTD) and identify any target organs of toxicity through histopathological examination.

Data Presentation

Quantitative data from these studies should be presented in a clear and organized manner. The following are example templates for data tables.

Table 1: In Vivo Efficacy of MMV019313 in the 4-Day Suppressive Test

| Treatment Group | Dose (mg/kg/day) | Mean Parasitemia (%) on Day 4 ± SD | % Parasite Inhibition | Mean Survival Time (Days) ± SD |

| Vehicle Control | - | [Example: 35.2 ± 4.5] | 0 | [Example: 6.2 ± 0.8] |

| Chloroquine | 5 | [Example: 0.1 ± 0.05] | 99.7 | [Example: >30] |

| MMV019313 | 10 | [Example: 20.1 ± 3.2] | 42.9 | [Example: 8.5 ± 1.2] |

| MMV019313 | 30 | [Example: 5.6 ± 1.8] | 84.1 | [Example: 15.3 ± 2.1] |

| MMV019313 | 100 | [Example: 0.5 ± 0.2] | 98.6 | [Example: >30] |

Table 2: Pharmacokinetic Parameters of MMV019313 in Mice

| Parameter | Uninfected Mice | Infected Mice |

| Cmax (ng/mL) | [Example Value] | [Example Value] |

| Tmax (h) | [Example Value] | [Example Value] |

| AUC (0-t) (ng*h/mL) | [Example Value] | [Example Value] |

| Half-life (t1/2) (h) | [Example Value] | [Example Value] |

Table 3: Acute Toxicity of MMV019313 in Mice

| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity |

| 500 | 5 | 0/5 | [Example: None observed] |

| 1000 | 5 | 0/5 | [Example: Mild lethargy for 2h] |

| 2000 | 5 | 2/5 | [Example: Severe lethargy, ataxia] |

Note: The data presented in these tables are for illustrative purposes only and should be replaced with actual experimental results.

Conclusion

These application notes provide a detailed roadmap for the in vivo evaluation of MMV019313. By following these standardized protocols, researchers can generate the robust data necessary to advance this promising antimalarial candidate through the drug development pipeline. Careful attention to experimental design, data analysis, and interpretation will be critical for a successful preclinical program.

References

- 1. Plasmodium berghei ANKA (PbA) infection of C57BL/6J mice: a model of severe malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Plasmodium berghei ANKA Infection in ICR Mice as a Model of Cerebral Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plasmodium berghei ANKA (PbA) Infection of C57BL/6J Mice: A Model of Severe Malaria | Springer Nature Experiments [experiments.springernature.com]

- 4. Plasmodium berghei - Wikipedia [en.wikipedia.org]

- 5. mmv.org [mmv.org]

- 6. Pharmacokinetic and Pharmacodynamic Considerations in Antimalarial Dose Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vivo Toxicity Assessment for Novel Therapeutics in Malaria - Ace Therapeutics [ace-therapeutics.com]

- 8. researchgate.net [researchgate.net]

- 9. In vivo antiplasmodial activities and acute toxicity assessment of two plant cocktail extracts commonly used among Southwestern Nigerians - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vivo Toxicology - Creative Bioarray [dda.creative-bioarray.com]

Application Notes and Protocols for Utilizing MMV01931d3 in High-Throughput Screening for Antimalarials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing MMV019313, a potent and selective inhibitor of Plasmodium falciparum farnesyl/geranylgeranyl diphosphate synthase (FPPS/GGPPS), in high-throughput screening (HTS) campaigns for the discovery of novel antimalarial drugs.

Introduction

MMV019313 is a non-bisphosphonate inhibitor that targets a key enzyme in the isoprenoid biosynthesis pathway of P. falciparum, which is essential for parasite survival.[1][2] Its high selectivity for the parasite enzyme over human homologs makes it an excellent tool compound and a promising starting point for the development of new antimalarials with a novel mechanism of action.[3][4] These protocols detail the methodologies for assessing the in vitro antimalarial activity of compounds like MMV019313 in a high-throughput format.

Data Presentation

The following table summarizes the quantitative data for MMV019313, providing key metrics for its antiplasmodial activity and selectivity.

| Parameter | Value | Species/Strain | Assay Type | Reference |

| IC50 | 0.82 µM | P. falciparum | FPPS/GGPPS Enzymatic Assay | [1] |

| EC50 | 90 nM | P. falciparum | Whole-cell parasite growth inhibition | [1] |

| EC50 | 268 nM | P. falciparum | Whole-cell parasite growth inhibition (single replication cycle) | [2] |

| EC50 | 180 nM | P. falciparum Dd2 (drug-resistant) | Whole-cell parasite growth inhibition | [5] |

| EC50 | Not specified | P. falciparum W2 (drug-resistant) | Whole-cell parasite growth inhibition | [5] |

| Activity against human enzymes | No activity | Human | FPPS or GGPPS enzymatic assays | [3][4] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for the high-throughput screening of compound libraries to identify novel antimalarial agents.

Protocol 1: High-Throughput P. falciparum Growth Inhibition Assay using SYBR Green I

This assay is a widely used, robust, and cost-effective method for HTS of antimalarial compounds. It relies on the fluorescent dye SYBR Green I, which intercalates with DNA, to quantify parasite proliferation.

Materials:

-

P. falciparum culture (e.g., 3D7, Dd2, W2 strains)

-

Human erythrocytes (O+)

-

Complete culture medium (RPMI-1640 supplemented with HEPES, hypoxanthine, gentamicin, and Albumax II)

-

SYBR Green I lysis buffer (Tris-HCl, EDTA, saponin, and SYBR Green I)

-

Compound plates (384-well or 1536-well) with serially diluted test compounds and MMV019313 as a positive control.

-

Black, clear-bottom microplates

-

Multichannel pipettes or automated liquid handling system

-

Plate reader with fluorescence detection (Excitation: 485 nm, Emission: 530 nm)

Procedure:

-

Parasite Culture Synchronization: Synchronize parasite cultures to the ring stage using methods such as sorbitol treatment.

-

Assay Plate Preparation:

-

Dispense 1 µL of test compounds (at various concentrations) and control drugs (e.g., MMV019313, chloroquine) into the wells of a 384-well plate using an acoustic dispenser or pin tool. Include wells with DMSO only as a negative control.

-

-

Parasite Seeding:

-

Prepare a parasite culture suspension with 0.5% parasitemia and 2% hematocrit in a complete culture medium.

-

Dispense 40 µL of the parasite suspension into each well of the assay plate.

-

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂).

-

Lysis and Staining:

-

Add 40 µL of SYBR Green I lysis buffer to each well.

-

Incubate the plates in the dark at room temperature for 1-2 hours.

-

-

Fluorescence Reading: Measure the fluorescence intensity using a plate reader.

-

Data Analysis:

-

Subtract the background fluorescence (wells with uninfected erythrocytes).

-

Normalize the data to the negative (DMSO) and positive (e.g., a known lethal concentration of an antimalarial) controls.

-

Calculate the 50% effective concentration (EC50) for each compound by fitting the dose-response data to a sigmoidal curve.

-

Protocol 2: Cytotoxicity Assay against Mammalian Cells (e.g., HEK293)

This assay is crucial to determine the selectivity of the test compounds by assessing their toxicity to a mammalian cell line.

Materials:

-

HEK293 cells (or other suitable mammalian cell line)

-

Complete growth medium for the mammalian cell line (e.g., DMEM with 10% FBS)

-

Compound plates with serially diluted test compounds.

-

Clear, flat-bottom 96-well or 384-well plates.

-

Cell viability reagent (e.g., CellTiter-Glo®, resazurin)

-

Plate reader (luminescence or fluorescence, depending on the reagent)

Procedure:

-

Cell Seeding: Seed HEK293 cells into the wells of the microplate at a density of 5,000 cells/well and allow them to attach overnight.

-

Compound Addition: Add the test compounds at the same concentrations used in the antimalarial assay. Include a positive control for cytotoxicity (e.g., doxorubicin) and a DMSO vehicle control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Viability Measurement:

-

Add the chosen cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

-

Signal Reading: Measure the luminescence or fluorescence signal using a plate reader.

-

Data Analysis:

-

Normalize the data to the vehicle control.

-

Calculate the 50% cytotoxic concentration (CC50) for each compound.

-

Determine the Selectivity Index (SI) by dividing the CC50 by the antimalarial EC50. A higher SI indicates greater selectivity for the parasite.

-

Visualizations

Signaling Pathway: Isoprenoid Biosynthesis Inhibition by MMV019313

Caption: Inhibition of the P. falciparum isoprenoid biosynthesis pathway by MMV019313.

Experimental Workflow: High-Throughput Screening for Antimalarials

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Specific inhibition of the bifunctional farnesyl/geranylgeranyl diphosphate synthase in malaria parasites via a new small molecule binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Specific Inhibition of the Bifunctional Farnesyl/Geranylgeranyl Diphosphate Synthase in Malaria Parasites via a New Small-Molecule Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Plasmodium falciparum bifunctional farnesyl/geranylgeranyl diphosphate synthase | Isoprenoid biosynthesis enzymes | IUPHAR/MMV Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

MMV019313 solution preparation and stability for cell-based assays

For Researchers, Scientists, and Drug Development Professionals

Topic: MMV019312 Solution Preparation and Stability for Cell-Based Assays

These application notes provide detailed protocols for the preparation and use of MMV019313, a potent inhibitor of the Plasmodium falciparum farnesyl/geranylgeranyl diphosphate synthase (FPPS/GGPPS), in cell-based assays. Adherence to these guidelines is crucial for ensuring experimental reproducibility and accuracy.

Introduction

MMV019313 is a non-bisphosphonate inhibitor of the bifunctional farnesyl/geranylgeranyl diphosphate synthase (FPPS/GGPPS) in Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1][2] This enzyme is a critical component of the isoprenoid biosynthesis pathway, which is essential for parasite survival.[1][3][4][5] MMV019313 exhibits potent activity against P. falciparum replication in in vitro cultures of human erythrocytes, with a reported 50% effective concentration (EC50) of 90 nM. Its high selectivity for the parasite enzyme over human homologs makes it a valuable tool for malaria research and drug development.[1][2][6]

Solution Preparation and Stability

Proper preparation and storage of MMV019313 solutions are critical for maintaining its biological activity. The following table summarizes the key information for preparing and storing stock solutions.

| Parameter | Recommendation | Source |

| Solvent | Dimethyl sulfoxide (DMSO) | |

| Solubility in DMSO | 4 mg/mL (10.06 mM) | |

| Preparation Note | Use of newly opened, hygroscopic DMSO is recommended as it significantly impacts solubility. Ultrasonic and warming may be required to fully dissolve the compound. | |

| Stock Solution Storage | Aliquot to avoid repeated freeze-thaw cycles. | |

| Long-term Storage | -80°C for up to 6 months. | [7] |

| Short-term Storage | -20°C for up to 1 month. | [7] |

| Solid Compound Storage | Store at -20°C for up to 3 years. |

Signaling Pathway

MMV019313 targets the isoprenoid biosynthesis pathway in Plasmodium falciparum. This pathway is responsible for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are essential precursors for a variety of vital molecules. The diagram below illustrates the key steps in this pathway and the point of inhibition by MMV019313.

Caption: Isoprenoid biosynthesis pathway in P. falciparum and the inhibitory action of MMV019313.

Experimental Protocols

The following is a detailed protocol for a P. falciparum growth inhibition assay using the SYBR Green I method. This assay is commonly used to determine the EC50 value of antimalarial compounds.

Plasmodium falciparum Growth Inhibition Assay (SYBR Green I)

This protocol is adapted from standard procedures for in vitro antimalarial drug sensitivity testing.[6]

Materials:

-

P. falciparum culture (e.g., 3D7 strain), synchronized to the ring stage

-

Human erythrocytes (O+), washed

-

Complete culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

-

MMV019313 stock solution (10 mM in DMSO)

-

SYBR Green I lysis buffer (Tris buffer, EDTA, saponin, Triton X-100, and SYBR Green I)

-

96-well black microtiter plates, sterile

-

Humidified, gassed incubator (5% CO2, 5% O2, 90% N2) at 37°C

-

Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

Experimental Workflow Diagram:

Caption: Workflow for the P. falciparum growth inhibition assay using SYBR Green I.

Procedure:

-

Preparation of Drug Dilution Plate:

-

Prepare serial dilutions of the MMV019313 stock solution in complete culture medium in a separate 96-well plate. A common starting concentration is 1 µM, with 2-fold serial dilutions.

-

Include wells with complete medium and DMSO as a negative control (vehicle control). The final DMSO concentration should not exceed 0.5%.

-

Also, include wells with uninfected erythrocytes for background fluorescence subtraction.

-

Transfer the drug dilutions to the black 96-well assay plates.

-

-

Preparation of Parasite Suspension:

-

Prepare a suspension of synchronized ring-stage P. falciparum infected erythrocytes in complete culture medium at 0.5% parasitemia and 2% hematocrit.

-

-

Assay Incubation:

-

Add the parasite suspension to each well of the assay plate containing the drug dilutions.

-

Incubate the plate in a humidified, gassed incubator at 37°C for 72 hours.

-

-

Lysis and Staining:

-

After the incubation period, add an equal volume of SYBR Green I lysis buffer to each well.

-

Mix gently by pipetting.

-

Incubate the plate in the dark at room temperature for 1 hour.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence from the uninfected erythrocyte control wells.

-

Normalize the fluorescence values to the vehicle control (DMSO) wells, which represent 100% parasite growth.

-

Plot the percentage of growth inhibition against the log of the MMV019313 concentration.

-

Calculate the EC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

-